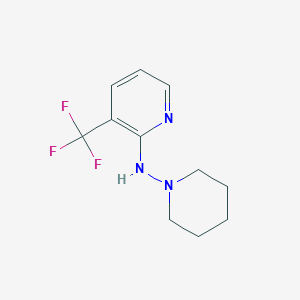
N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine
Übersicht
Beschreibung
N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine: is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the third position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine typically involves the reaction of 3-(trifluoromethyl)pyridine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. The presence of the trifluoromethyl group can significantly influence the binding affinity and selectivity of the compound towards various biological targets.
Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism by which N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, the compound can bind to target proteins or receptors, modulating their activity. The piperidine ring can interact with various binding sites, influencing the overall biological activity of the compound.
Vergleich Mit ähnlichen Verbindungen
N-(Piperidin-1-yl)-3-chloropyridin-2-amine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
N-(Morpholin-4-yl)-3-(trifluoromethyl)-pyridin-2-amine: Similar structure but with a morpholine ring instead of a piperidine ring.
N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-2-amine: Similar structure but with the trifluoromethyl group at the fourth position of the pyridine ring.
Uniqueness: N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group at the third position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the piperidine ring and trifluoromethyl group provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
IUPAC Name |
N-piperidin-1-yl-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-5-4-6-15-10(9)16-17-7-2-1-3-8-17/h4-6H,1-3,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYONDJBPYOYRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















